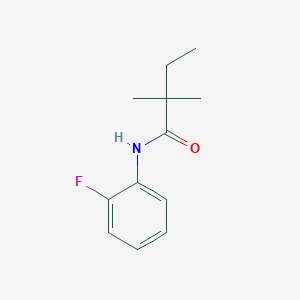![molecular formula C18H21NO B411796 N-[(4-methylphenyl)methyl]-2-phenylbutanamide](/img/structure/B411796.png)
N-[(4-methylphenyl)methyl]-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)methyl]-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylbenzyl group attached to the nitrogen atom and a phenylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-phenylbutanamide typically involves the reaction of 4-methylbenzylamine with 2-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methylphenyl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(4-methylphenyl)methyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-methylphenyl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenylbutanamide backbone.
N-(4-methylbenzyl)-2-phenylacetamide: Similar structure but with a shorter carbon chain.
Uniqueness
N-[(4-methylphenyl)methyl]-2-phenylbutanamide is unique due to its specific combination of the 4-methylbenzyl group and the phenylbutanamide backbone, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-17(16-7-5-4-6-8-16)18(20)19-13-15-11-9-14(2)10-12-15/h4-12,17H,3,13H2,1-2H3,(H,19,20) |
Clave InChI |
FNZRAZGXSLEOCO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)C |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)C |
Solubilidad |
20.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


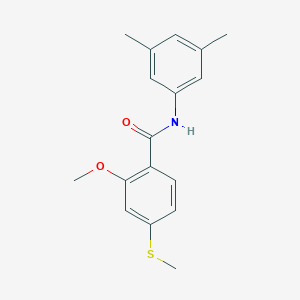


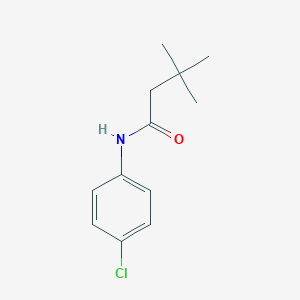
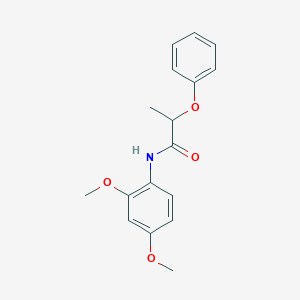
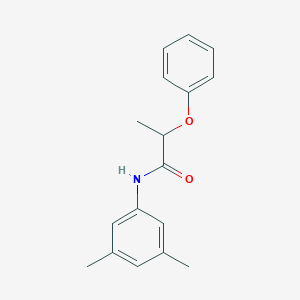


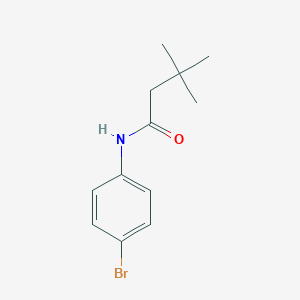
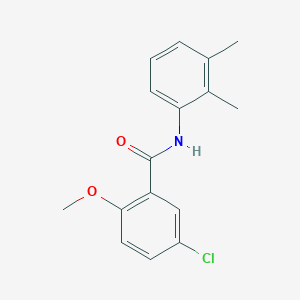
![Dimethyl 5-[(2,2-dimethylbutanoyl)amino]isophthalate](/img/structure/B411732.png)
